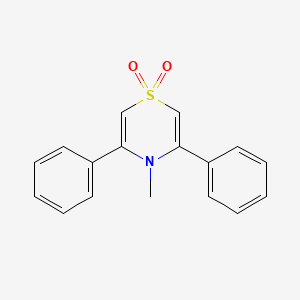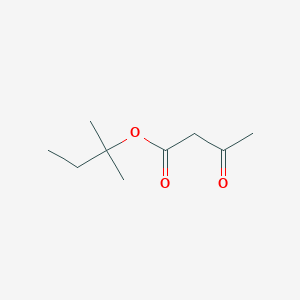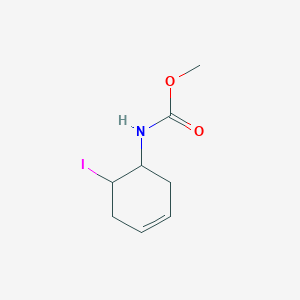
Methyl hydrogen (6-iodocyclohex-3-en-1-yl)carbonimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl hydrogen (6-iodocyclohex-3-en-1-yl)carbonimidate is a chemical compound known for its unique structure and reactivity. This compound features a cyclohexene ring substituted with an iodine atom and a carbonimidate group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl hydrogen (6-iodocyclohex-3-en-1-yl)carbonimidate typically involves the reaction of 6-iodocyclohex-3-en-1-amine with methyl formate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbonimidate group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Methyl hydrogen (6-iodocyclohex-3-en-1-yl)carbonimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonimidate group to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or amino-substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
Methyl hydrogen (6-iodocyclohex-3-en-1-yl)carbonimidate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl hydrogen (6-iodocyclohex-3-en-1-yl)carbonimidate involves its reactivity with various nucleophiles and electrophiles. The carbonimidate group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These interactions facilitate the formation of new chemical bonds and the synthesis of diverse compounds.
Comparación Con Compuestos Similares
- Methyl hydrogen (6-bromocyclohex-3-en-1-yl)carbonimidate
- Methyl hydrogen (6-chlorocyclohex-3-en-1-yl)carbonimidate
- Methyl hydrogen (6-fluorocyclohex-3-en-1-yl)carbonimidate
Comparison: Methyl hydrogen (6-iodocyclohex-3-en-1-yl)carbonimidate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and lower electronegativity of iodine make it more reactive in substitution reactions, allowing for the formation of a wider range of derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
20646-79-1 |
|---|---|
Fórmula molecular |
C8H12INO2 |
Peso molecular |
281.09 g/mol |
Nombre IUPAC |
methyl N-(6-iodocyclohex-3-en-1-yl)carbamate |
InChI |
InChI=1S/C8H12INO2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h2-3,6-7H,4-5H2,1H3,(H,10,11) |
Clave InChI |
DNCIBAZYUKVQIF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1CC=CCC1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


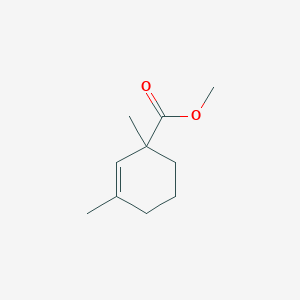
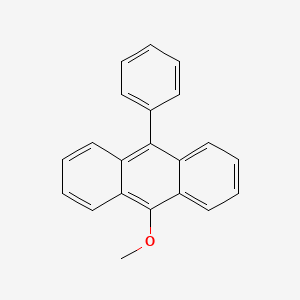
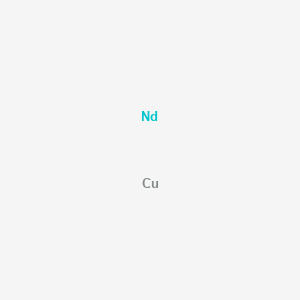
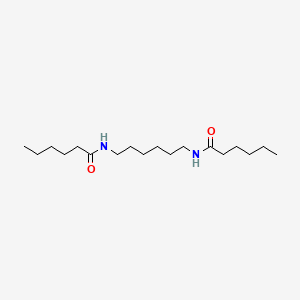
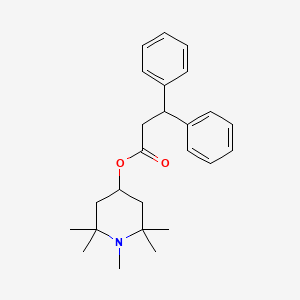
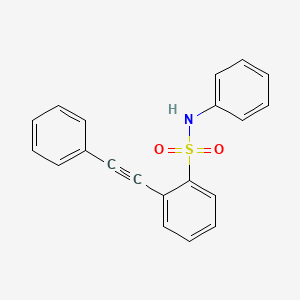
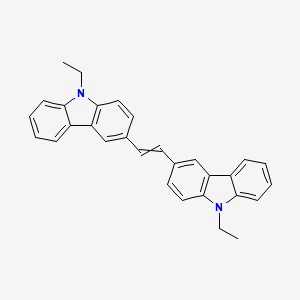

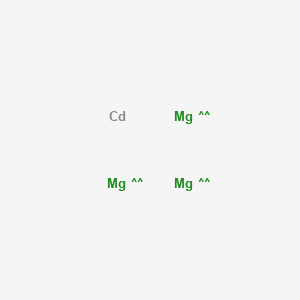
![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)

